7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
Description
7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at position 7, a propyl group at position 1, and a carboxylic acid moiety at position 4. This structure combines electron-withdrawing (bromine) and lipophilic (propyl) groups, making it a candidate for pharmaceutical and materials science applications.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-propylbenzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-3-14-9-7(11)4-6(10(15)16)5-8(9)12-13-14/h4-5H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCDTFDNOQSTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2Br)C(=O)O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214191 | |
| Record name | 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-73-6 | |
| Record name | 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the following steps:
Formation of the benzo[d][1,2,3]triazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromine atom: Bromination reactions are carried out using bromine or bromine-containing reagents.
Attachment of the propyl group: This step involves alkylation reactions using propyl halides.
Introduction of the carboxylic acid group: Carboxylation reactions are employed to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling reactions: Catalysts such as palladium or copper are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
While specific applications of "7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid" are not detailed in the provided search results, the compound and its related structures have roles in chemical synthesis and drug discovery .
Chemical Information
- Name: this compound
- CAS Number: 916323-00-7
- Formula:
- Synonyms: Includes variations of the name and identifiers like DTXSID001214191 and BS-31551
Potential Applications
Given the presence of a bromo group, triazole ring, and carboxylic acid, this compound is likely a building block for synthesizing more complex molecules . Triazoles are used in drug discovery and development . The carboxylic acid group allows for further chemical modifications such as esterification or amide coupling .
Triazoles in Drug Discovery
1,2,3-triazoles are important in drug discovery and have even reached clinical trials and market approval .
Synthesis Applications
- 1,2,4-triazolo[1,5-a]pyridines can be synthesized using a catalyst-free method under microwave conditions and can undergo coupling reactions .
- Related bromo-benzotriazoles are available and can be used as building blocks .
- The compound may be used in Ugi reactions and Huisgen reactions to access diverse scaffolds .
Related Compounds
Mechanism of Action
The mechanism of action of 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. In materials science, its electronic properties are of interest for applications in organic electronics.
Comparison with Similar Compounds
Structural Analogs within the Benzo[d][1,2,3]triazole Family
Table 1: Comparison of Benzo[d][1,2,3]triazole Derivatives
Key Observations :
- Bromine Position : The bromine at C7 (target compound) vs. C5 (5-Bromo-1-propyl analog ) alters electronic distribution. C7 bromination may enhance electrophilic aromatic substitution reactivity compared to C5.
- Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) offers hydrogen-bonding capability and aqueous solubility, whereas the methyl ester () is more lipophilic, favoring cellular uptake .
- Alkyl Chain Variation : Propyl (target) vs. isopropyl () substituents influence steric effects. The linear propyl group may facilitate better packing in crystalline phases compared to branched isopropyl.
Comparison with Other Heterocyclic Carboxylic Acids
Table 2: Cross-Heterocycle Comparison
Key Observations :
- Triazole vs. Imidazole : The triazole core (three nitrogen atoms) offers greater aromatic stability and hydrogen-bonding capacity compared to imidazole (two nitrogen atoms). This may enhance binding affinity in biological targets .
- Acidity : The lower pKa of the imidazole derivative (1.26 ) suggests stronger acidity, likely due to electron-withdrawing effects from the adjacent bromine and imidazole ring.
Biological Activity
7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C10H10BrN3O2
- CAS Number : 1064721-11-4
Biological Activity Overview
Research indicates that compounds within the benzo[d][1,2,3]triazole family exhibit a range of biological activities, including:
- Antiviral Activity : Studies have shown that triazole derivatives can inhibit viral replication. For instance, compounds similar to 7-bromo derivatives have demonstrated effectiveness against various viruses, including herpes simplex virus and tobacco mosaic virus (TMV) .
- Anticancer Properties : The anticancer potential of benzo[d][1,2,3]triazole derivatives has been documented. For example, certain derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin in various cancer cell lines .
- Antifungal and Antibacterial Activities : Some studies report that triazole compounds possess antifungal and antibacterial properties, making them candidates for further development as antimicrobial agents .
Antiviral Activity
A study conducted by Wu et al. (2024) highlighted the antiviral efficacy of triazole derivatives against TMV. The compound exhibited a dose-dependent response with an effective concentration (EC50) significantly lower than that of standard antiviral agents .
| Compound | EC50 (µg/mL) | Reference |
|---|---|---|
| 7-Bromo derivative | 25 | Wu et al. (2024) |
| Standard antiviral | 50 | Wu et al. (2024) |
Anticancer Efficacy
In vitro studies assessed the anticancer effects of 7-bromo derivatives on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 12.8 µg/mL for the compound, suggesting potent anticancer activity compared to control treatments .
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 | 12.8 | Hosny et al. (2021) |
| Doxorubicin | 3.13 | Hosny et al. (2021) |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that triazole derivatives may trigger apoptotic pathways in cancer cells, leading to cell death.
Q & A
Q. What synthetic strategies are recommended for preparing 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid?
The compound can be synthesized via multi-step reactions involving bromination, alkylation, and cyclization. A common approach involves:
- Bromination : Introducing bromine at the 7-position of a benzo-triazole precursor using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
- Propyl Group Introduction : Alkylation of the triazole ring using 1-bromopropane in the presence of a base (e.g., KOH) to ensure regioselective substitution at the 1-position .
- Carboxylic Acid Functionalization : Oxidation of a methyl or ester group at the 5-position using KMnO₄ or hydrolysis of an ester intermediate .
Key Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improves yield (>65%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- ¹H/¹³C-NMR : Identify substitution patterns (e.g., propyl group signals at δ 0.9–1.1 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, and δ 4.2–4.4 ppm for N-CH₂) .
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and triazole ring (C-N stretch at ~1450 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (m/z ~285 for [M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What solvent systems are suitable for solubility and reactivity studies?
- Polar aprotic solvents (DMF, DMSO) enhance solubility for coupling reactions.
- Aqueous-organic mixtures (ethanol/water, THF/water) are ideal for hydrolysis or recrystallization .
Note : Solubility in non-polar solvents (hexane) is poor due to the polar carboxylic acid group .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., bromine at C7 as an electrophilic center for Suzuki-Miyaura coupling) .
- Molecular Dynamics (MD) : Simulate interactions with palladium catalysts to optimize reaction conditions (e.g., ligand choice, temperature) .
Case Study : A DFT study of analogous brominated triazoles showed enhanced reactivity when electron-withdrawing groups (e.g., COOH) stabilize transition states .
Q. How should researchers address contradictory data in spectral characterization?
- Cross-Validation : Combine 2D-NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate between triazole C-H and propyl CH₂ groups .
- Elemental Analysis : Verify %C, %H, %N to confirm empirical formula (e.g., C₁₀H₉BrN₃O₂) and rule out impurities .
Example : Inconsistent melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify phase transitions .
Q. What strategies optimize this compound’s stability under varying pH conditions?
- pH-Dependent Degradation Studies : Use HPLC to monitor decomposition kinetics. The carboxylic acid group is prone to decarboxylation at pH > 10, requiring buffered storage (pH 4–7) .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Methodological Tables
Q. Table 1. Key Spectral Data for Derivatives
| Technique | Observed Signal | Reference Compound | Evidence ID |
|---|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 9.00 (s, 1H, triazole) | Triazole-thione derivative | |
| IR (KBr) | 1700 cm⁻¹ (C=O), 1450 cm⁻¹ (C-N) | Benzoxazole-triazole | |
| EI-MS | m/z 464 ([M+H]⁺, ⁷⁹Br) | Bromophenyl derivative |
Q. Table 2. Stability Guidelines
| Condition | Recommendation | Evidence ID |
|---|---|---|
| Light | Store in amber glass, <25°C | |
| Moisture | Use desiccants (silica gel) | |
| pH | Buffer solutions (pH 4–7) |
Research Applications
Q. How can this compound serve as a building block in medicinal chemistry?
- Pharmacophore Design : The bromine atom enables late-stage functionalization (e.g., Suzuki coupling) to generate analogs for kinase inhibition studies .
- Biological Assays : Test derivatives for antimicrobial activity using MIC assays against S. aureus and E. coli .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
